Cas no 945400-92-0 (2-Bromo-6-((tert-butyldimethylsilyl)oxy)benzo[d]thiazole)
![2-Bromo-6-((tert-butyldimethylsilyl)oxy)benzo[d]thiazole structure](https://www.kuujia.com/scimg/cas/945400-92-0x500.png)
2-Bromo-6-((tert-butyldimethylsilyl)oxy)benzo[d]thiazole Chemical and Physical Properties
Names and Identifiers
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- 2-Bromo-6-((tert-butyldimethylsilyl)oxy)benzo[d]thiazole
- (2-bromo-1,3-benzothiazol-6-yl)oxy-tert-butyl-dimethylsilane
- 2-bromo-6-{[tert-butyl(dimethyl)silyl]oxy}-1,3-benzothiazole
- Benzothiazole,2-bromo-6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
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- Inchi: 1S/C13H18BrNOSSi/c1-13(2,3)18(4,5)16-9-6-7-10-11(8-9)17-12(14)15-10/h6-8H,1-5H3
- InChI Key: QXFKFLYCFAVKDO-UHFFFAOYSA-N
- SMILES: BrC1=NC2=CC=C(C=C2S1)O[Si](C)(C)C(C)(C)C
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 308
- Topological Polar Surface Area: 50.4
2-Bromo-6-((tert-butyldimethylsilyl)oxy)benzo[d]thiazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A059003283-25g |
2-Bromo-6-((tert-butyldimethylsilyl)oxy)benzo[d]thiazole |
945400-92-0 | 97% | 25g |
$2412.00 | 2023-08-31 | |
Alichem | A059003283-10g |
2-Bromo-6-((tert-butyldimethylsilyl)oxy)benzo[d]thiazole |
945400-92-0 | 97% | 10g |
$1313.20 | 2023-08-31 | |
Chemenu | CM219312-1g |
2-Bromo-6-((tert-butyldimethylsilyl)oxy)benzo[d]thiazole |
945400-92-0 | 97% | 1g |
$311 | 2024-07-19 | |
Chemenu | CM219312-25g |
2-Bromo-6-((tert-butyldimethylsilyl)oxy)benzo[d]thiazole |
945400-92-0 | 97% | 25g |
$1870 | 2024-07-19 | |
Chemenu | CM219312-5g |
2-Bromo-6-((tert-butyldimethylsilyl)oxy)benzo[d]thiazole |
945400-92-0 | 97% | 5g |
$675 | 2024-07-19 | |
Chemenu | CM219312-10g |
2-Bromo-6-((tert-butyldimethylsilyl)oxy)benzo[d]thiazole |
945400-92-0 | 97% | 10g |
$1039 | 2024-07-19 | |
Alichem | A059003283-5g |
2-Bromo-6-((tert-butyldimethylsilyl)oxy)benzo[d]thiazole |
945400-92-0 | 97% | 5g |
$931.97 | 2023-08-31 |
2-Bromo-6-((tert-butyldimethylsilyl)oxy)benzo[d]thiazole Related Literature
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Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256
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Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645
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4. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862
Additional information on 2-Bromo-6-((tert-butyldimethylsilyl)oxy)benzo[d]thiazole
2-Bromo-6-((tert-butyldimethylsilyl)oxy)benzo[d]thiazole (CAS No. 945400-92-0)
The compound 2-Bromo-6-((tert-butyldimethylsilyl)oxy)benzo[d]thiazole (CAS No. 945400-92-0) is a highly specialized organic molecule with significant applications in various fields of chemistry and materials science. This compound belongs to the class of benzo[d]thiazoles, which are heterocyclic aromatic compounds known for their unique electronic properties and reactivity. The presence of the bromo group at the 2-position and the tert-butyldimethylsilyl (TBDMS) group at the 6-position introduces specific functional groups that enhance its versatility in chemical synthesis and applications.
The benzo[d]thiazole core is a fused bicyclic structure consisting of a benzene ring and a thiazole ring. Thiazoles are five-membered rings containing sulfur and nitrogen atoms, which contribute to their distinct electronic characteristics. The substitution pattern in this compound is critical for its reactivity and functionality. The bromo group at the 2-position serves as an excellent leaving group, making it suitable for nucleophilic substitution reactions. Meanwhile, the TBDMS group at the 6-position acts as a protecting group for the hydroxyl (-OH) functionality, ensuring stability during synthesis and enabling precise control over reactivity in subsequent transformations.
Recent advancements in synthetic chemistry have highlighted the importance of such functionalized benzo[d]thiazoles in the development of advanced materials. For instance, researchers have explored their potential as building blocks for constructing supramolecular assemblies, where the combination of aromaticity and functional groups facilitates self-assembly processes. Additionally, the compound has been utilized in the synthesis of bioactive molecules, where its unique electronic properties can influence biological interactions.
One notable area of research involving 2-Bromo-6-((tert-butyldimethylsilyl)oxy)benzo[d]thiazole is its application in materials science, particularly in the development of organic semiconductors. The thiazole moiety is known to exhibit strong electron-withdrawing properties, which can enhance charge transport characteristics in organic electronics. By incorporating this compound into polymer frameworks or as part of small molecule semiconductors, researchers have demonstrated improved device performance in field-effect transistors (FETs) and photovoltaic devices.
Moreover, the TBDMS group's role as a protecting group has been extensively studied to optimize its removal under mild conditions without affecting other functional groups. This is particularly important in multi-step synthesis where precise control over reactivity is essential. Recent studies have shown that microwave-assisted deprotection methods can significantly accelerate reaction times while maintaining product purity, making this compound more accessible for large-scale applications.
In terms of biological applications, 2-Bromo-6-((tert-butyldimethylsilyl)oxy)benzo[d]thiazole has been investigated as a potential lead compound for drug discovery. Its ability to act as a scaffold for constructing bioactive molecules has been leveraged in medicinal chemistry to develop inhibitors for various enzymes and receptors. For example, derivatives of this compound have shown promise as kinase inhibitors, which are critical targets in cancer therapy.
The synthesis of this compound typically involves a multi-step process that begins with the preparation of benzo[d]thiazole derivatives followed by selective substitution reactions to introduce the bromo and TBDMS groups. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing reaction times and improving yields. These improvements are crucial for scaling up production to meet increasing demand from both academic research and industrial applications.
In conclusion, 2-Bromo-6-((tert-butyldimethylsilyl)oxy)benzo[d]thiazole (CAS No. 945400-92-0) stands out as a versatile compound with wide-ranging applications across chemistry and materials science. Its unique structure, functional groups, and reactivity make it an invaluable tool for researchers seeking to develop new materials, drugs, and electronic devices. As ongoing research continues to uncover new potentials for this compound, its role in advancing scientific innovation is expected to grow significantly.
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